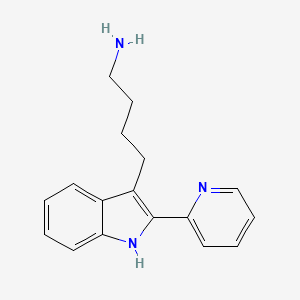

4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine

Description

4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine (molecular formula: C₁₇H₁₉N₃, average mass: 265.360 g/mol) is a heterocyclic amine featuring a pyridine-substituted indole core linked to a butylamine chain. This compound is notable for its hybrid aromatic system, combining the electron-rich indole moiety with the electron-deficient pyridine ring. Its monoisotopic mass is 265.157898 g/mol, and it is registered under ChemSpider ID 2571671 and CAS RN 556777-69-6 .

Properties

IUPAC Name |

4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKMQBKAYOBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391464 | |

| Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556777-69-6 | |

| Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine typically involves multi-step organic reactions. One common method includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

Introduction of the Butylamine Chain: The final step involves the alkylation of the indole-pyridine intermediate with a butylamine chain, often using a suitable base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research indicates that compounds with indole structures, such as 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine, may exhibit antidepressant effects. The compound's structure suggests it could act as a dual inhibitor of serotonin and norepinephrine reuptake, similar to other indole derivatives that have been studied for their antidepressant properties .

Mechanism of Action

The proposed mechanism for the antidepressant activity involves modulation of serotonin (5-HT) receptors and norepinephrine transporters. The compound may enhance mood by increasing the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation .

Neurochemical Research

Neurotransmitter Interactions

Studies have shown that compounds related to this compound can influence various neurotransmitter systems. For instance, they may interact with serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood disorders and anxiety . This interaction could provide insights into developing new treatments for psychiatric conditions.

Case Studies

In vitro studies have demonstrated that similar compounds can effectively inhibit serotonin reuptake and exhibit antagonist activity at certain serotonin receptors. This suggests that this compound might be developed further to explore its full neurochemical profile and potential therapeutic uses .

Synthetic Chemistry

Synthesis and Derivatives

The synthesis of this compound involves several steps typical in organic chemistry, including the formation of indole derivatives and subsequent functionalization with pyridine moieties. This synthetic pathway is crucial for producing analogs that may have enhanced biological activity or reduced side effects compared to existing antidepressants .

Potential in Treating Specific Disorders

Vasomotor Symptoms and Other Conditions

The compound may also be explored for treating vasomotor symptoms related to hormonal changes, such as those experienced during menopause or as side effects from certain cancer treatments. Its ability to modulate neurotransmitter levels could alleviate symptoms like hot flashes or mood swings .

Research Tools

Reference Standards for Pharmaceutical Testing

this compound serves as a high-quality reference standard for pharmaceutical testing, allowing researchers to validate assays and ensure the accuracy of experimental results in drug development processes .

Mechanism of Action

The mechanism of action of 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . This disruption of microtubule dynamics is crucial for its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₇H₁₉N₃ | 265.36 | Indole + pyridine | Butylamine, pyridinyl-indole |

| 4-[4-(3-Pyridyl)imidazol-1-yl]butylamine | C₁₂H₁₇N₅ | 231.30 | Imidazole + pyridine | Butylamine, pyridinyl-imidazole |

| N-Ethyl Butylamine | C₆H₁₅N | 101.19 | Linear alkylamine | Ethyl, butylamine |

Key Observations:

Core Heterocycles: The target compound’s indole-pyridine system (vs. imidazole-pyridine in 4-[4-(3-Pyridyl)imidazol-1-yl]butylamine) provides distinct electronic and steric properties. N-Ethyl Butylamine, a simple alkylamine, lacks aromaticity and has significantly lower molecular weight, limiting its capacity for targeted interactions .

Reactivity and Stability :

- Studies on β-lactam antibiotics (e.g., clavulanic acid derivatives) reveal that butylamine’s primary amine group readily forms amide bonds via nucleophilic acylation. For instance, 60% of butylamine conjugated with β-lactam within 15 minutes under physiological conditions . However, the indole-pyridine system in this compound may alter reactivity due to steric hindrance or electronic effects from the aromatic rings.

- Unlike simpler amines (e.g., N-Ethyl Butylamine), the target compound’s conjugated structure may reduce susceptibility to oxidation or hydrolysis, though experimental data specific to this molecule are lacking .

Research Findings on Functional Analogues

- Acylation Potential: Butylamine derivatives, including the target compound, exhibit nucleophilic reactivity. For example, CLV-TEG-B (a clavulanic acid derivative) showed complete amide bond formation with butylamine within 16 hours, while the parent clavulanic acid degraded partially under similar conditions . This suggests that bulkier substituents (e.g., pyridinyl-indole) might slow reaction kinetics but improve stability.

- Biological Relevance : Pyridine-containing amines are often explored as kinase inhibitors or GPCR ligands. The indole moiety in this compound could enhance binding to hydrophobic pockets in proteins, a feature absent in imidazole-based analogues .

Notes and Limitations

- Comparative reactivity studies between this compound and its imidazole analogue (4-[4-(3-Pyridyl)imidazol-1-yl]butylamine) are absent in the literature, highlighting a critical research gap .

Biological Activity

4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine is a compound of significant interest in medicinal chemistry due to its unique structural features that combine indole and pyridine moieties with a butylamine chain. This combination suggests potential biological activities, particularly in the realm of cancer therapeutics and cellular signaling modulation. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indole Core : Using Fischer indole synthesis.

- Attachment of the Pyridine Ring : Through palladium-catalyzed cross-coupling reactions.

- Introduction of the Butylamine Chain : Via alkylation with butylamine in the presence of a base.

The primary mechanism through which this compound exerts its biological effects is by interacting with tubulin. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This inhibition leads to mitotic arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by disrupting normal cell cycle processes. The ability to inhibit tubulin polymerization is particularly relevant in cancer treatment, as it can lead to cell death in rapidly dividing tumor cells .

Neuroprotective Effects

Some studies suggest that indole and pyridine derivatives may also possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or inhibition of enzymes involved in neurodegenerative processes .

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological properties of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cancer cell proliferation by inducing apoptosis through its action on tubulin.

- Structure-Activity Relationship (SAR) : A study involving various analogs indicated that extending the alkyl chain (as seen with butylamine) enhances solubility and bioavailability, potentially improving therapeutic efficacy compared to shorter chains like ethyl or propyl .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption characteristics, which are crucial for oral bioavailability in drug development.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| This compound | Structure | Longer butyl chain may enhance activity | Strong anticancer activity |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine | Structure | Shorter ethyl chain affects solubility | Moderate activity |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-propylamine | Structure | Intermediate propyl chain length influences pharmacokinetics | Intermediate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.